molecular formula C11H15N3O B13633833 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one

4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one

Cat. No.: B13633833
M. Wt: 205.26 g/mol
InChI Key: HJWLTXSMZJKWCB-UHFFFAOYSA-N
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Description

4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of research and industry. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a dimethylazetidinone moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Cyclopropylation: The imidazole ring is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Azetidinone Formation: The final step involves the formation of the azetidinone ring by reacting the cyclopropyl imidazole intermediate with a suitable azetidinone precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the azetidinone moiety can participate in covalent interactions with target proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
  • 1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
  • 1-Cyclohexyl-1H-imidazol-5-yl)methanol

Uniqueness

4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is unique due to the presence of the azetidinone ring, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(1-cyclopropylimidazol-2-yl)-3,3-dimethylazetidin-2-one

InChI

InChI=1S/C11H15N3O/c1-11(2)8(13-10(11)15)9-12-5-6-14(9)7-3-4-7/h5-8H,3-4H2,1-2H3,(H,13,15)

InChI Key

HJWLTXSMZJKWCB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC1=O)C2=NC=CN2C3CC3)C

Origin of Product

United States

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